molecular formula C10H8ClN3 B1596754 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine CAS No. 77168-31-1

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Cat. No. B1596754
CAS RN: 77168-31-1
M. Wt: 205.64 g/mol
InChI Key: QXTIZJZQBKJJCB-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 77168-31-1 . It has a molecular weight of 205.65 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is represented by the formula C10H8ClN3 . The InChI code for this compound is 1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a solid at room temperature . It has a molecular weight of 205.65 .

Scientific Research Applications

Anti-Fibrosis Activity

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Anti-Inflammatory Properties

Pyrimidine derivatives, including those related to 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine , have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Fungicidal Applications

The pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, which is structurally related to 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine , have been designed and tested for their fungicidal activities. These compounds could serve as a basis for developing new fungicides .

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds. The presence of a pyrimidine ring is beneficial for the activation of 2-methylpyridine, which is crucial for the preparation of hybrid molecules containing pyridine and chromanone units .

Cross-Coupling Reactions

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine: undergoes double cross-coupling reactions with other organic compounds. This process is essential for the synthesis of complex organic molecules, which can have various pharmaceutical applications .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-6-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTIZJZQBKJJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376933
Record name 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77168-31-1
Record name 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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